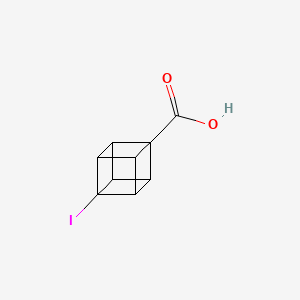
4-Iodocubane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions that introduce functional groups to the cubane nucleus. For instance, hypervalent iodine oxidative decarboxylation has been utilized for functionalizing cubane derivatives, highlighting a method to obtain iodo-substituted compounds with high yields under specific conditions, such as irradiation (Moriarty et al., 1987).
Molecular Structure Analysis
The crystal structure analysis of compounds related to 4-Iodocubane-1-carboxylic acid reveals insights into their molecular geometry and intermolecular interactions. For example, the analysis of 4-cyanocubanecarboxylic acid demonstrates the significance of hydrogen bonding in the arrangement of molecules in the crystal lattice, showing patterns that could be relevant for this compound as well (Kuduva et al., 2001).
Chemical Reactions and Properties
Chemical transformations involving iodocubanes, such as photoinduced nucleophilic substitution with arylthiolate and diphenylphosphanide ions, indicate the reactivity of cubane derivatives under certain conditions, potentially applicable to this compound. These reactions proceed to afford various substituted cubane derivatives, showcasing the versatility of cubane chemistry (Jimenez et al., 2018).
Physical Properties Analysis
The physical properties of cubane derivatives, including those similar to this compound, are influenced by their crystal structure and molecular geometry. The study of related compounds provides insights into how functional groups, such as the iodine atom, affect melting points, solubility, and other physical characteristics critical for applications in materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and functional group compatibility, can be inferred from studies on similar compounds. The role of the iodine atom in facilitating various chemical reactions, including nucleophilic substitutions and oxidation processes, is a key aspect of its chemistry. For example, iodolactonisation of unsaturated carboxylic acids using specific catalysts demonstrates the potential for creating lactones from compounds with iodine-functionalized carboxylic acids (Meng et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
4-Iodocubane-1-carboxylic acid serves as a pivotal reagent in organic synthesis, particularly in the creation of cubane derivatives. A study by Jimenez et al. (2018) demonstrates the use of methyl-4-iodocubane-1-carboxylate in reactions with arylthiolate and diphenylphosphanide ions under irradiation, leading to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives. These reactions, supported by Density Functional Theory (DFT) calculations, highlight the versatility of this compound in synthetic organic chemistry (Jimenez et al., 2018).
Decarboxylation and Derivative Formation
The compound is also significant in the field of decarboxylation. Moriarty et al. (1989) and (1987) investigated the hypervalent iodine oxidative decarboxylation of cubyl and homocubyl mono- and di-carboxylic acids, including 4-iodo-1-carbomethoxycubane. This process results in the formation of various iodo compounds, illustrating the potential of this compound in producing structurally diverse derivatives (Moriarty et al., 1989), (Moriarty et al., 1987).
Crystal Structure Analysis
Štěpnička et al. (1998) explored the crystal structure and properties of a compound synthesized using 1'-(diphenylphosphino)ferrocenecarboxylic acid and copper(I) iodide, highlighting the importance of this compound in structural chemistry. This work provides insights into the molecular arrangement and stability of cubane-based compounds (Štěpnička et al., 1998).
Biochemical Applications
In the biochemical domain, Bisetty et al. (2006) explored the conformational properties of 4-amino-(D3)-trishomocubane-4-carboxylic acid, a constrained α-amino acid. Their research using molecular mechanics and ab initio methods contributes significantly to understanding the structural characteristics of cubane-based amino acids, which are relevant in designing peptides and protein surrogates (Bisetty et al., 2006).
Safety and Hazards
Direcciones Futuras
With the burgeoning interest in cage motifs for bioactive molecule discovery, more research into the safety profiles of cage scaffolds is required . The impact sensitivity and thermal decomposition behavior of judiciously selected starting materials and synthetic intermediates of cubane were evaluated via hammer test and sealed cell differential scanning calorimetry .
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
They can act as proton donors due to the presence of the acidic -COOH group, and can form esters, amides, and anhydrides . The iodine atom in 4-Iodocubane-1-carboxylic acid could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism . The iodine atom in this compound might also influence its cellular effects.
Molecular Mechanism
Carboxylic acids can participate in various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that iodo-substituted systems, such as this compound, can be more impact sensitive, leading to more rapid thermodecomposition .
Metabolic Pathways
Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle .
Propiedades
IUPAC Name |
4-iodocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHINRLKQGLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111873-46-2 |
Source


|
| Record name | 8-iodocubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)
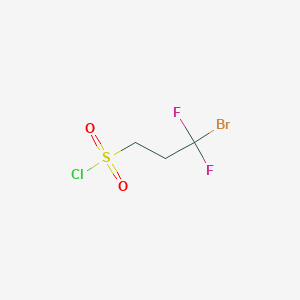
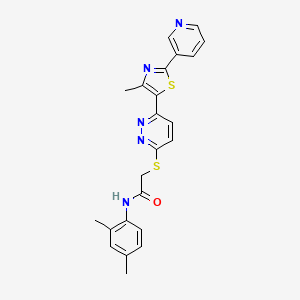
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
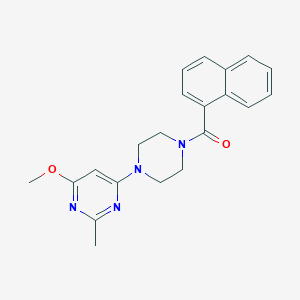
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)
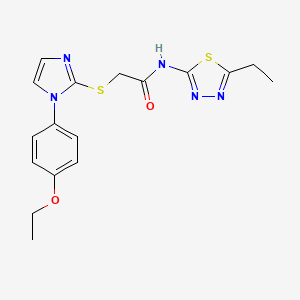
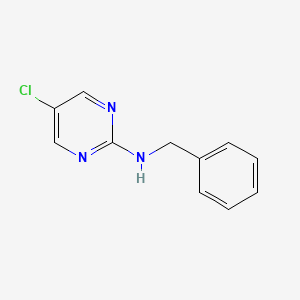
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)